molecular formula C24H16N6 B1679324 Ridinilazole CAS No. 308362-25-6

Ridinilazole

Cat. No.: B1679324
CAS No.: 308362-25-6
M. Wt: 388.4 g/mol
InChI Key: UHQFBTAJFNVZIV-UHFFFAOYSA-N
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Description

Ridinilazole, previously known as SMT19969, is an investigational small molecule antibiotic. It is being evaluated for oral administration to treat Clostridioides difficile infection (CDI). This compound is bactericidal against Clostridioides difficile and suppresses bacterial toxin production. It is a narrow-spectrum antibiotic that exhibits activity against Clostridioides difficile while having minimal impact on other normal intestinal flora .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ridinilazole involves the formation of a bisbenzimidazole core. The synthetic route typically includes the condensation of appropriate diamines with aldehydes under acidic conditions to form the benzimidazole rings. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps to ensure the removal of impurities and the production of a high-purity compound. Techniques such as crystallization and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: Ridinilazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance its antibacterial properties .

Scientific Research Applications

Ridinilazole has several scientific research applications, including:

Mechanism of Action

Ridinilazole exerts its effects by binding to the DNA minor groove, leading to the inhibition of bacterial cell division. This binding disrupts the normal function of DNA, preventing the bacteria from replicating and producing toxins. The compound’s molecular targets include DNA and associated proteins involved in cell division .

Comparison with Similar Compounds

    Vancomycin: Another antibiotic used to treat Clostridioides difficile infection. Unlike ridinilazole, vancomycin has a broader spectrum of activity and can impact other gut flora.

    Fidaxomicin: A narrow-spectrum antibiotic similar to this compound but with a different mechanism of action, targeting RNA polymerase.

    Metronidazole: An older antibiotic used for Clostridioides difficile infection, with a broader spectrum of activity compared to this compound.

Uniqueness: this compound is unique due to its narrow-spectrum activity, which specifically targets Clostridioides difficile while preserving other beneficial gut bacteria. This property reduces the likelihood of recurrent infections and minimizes the disruption of the gut microbiome .

Properties

IUPAC Name

2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFBTAJFNVZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028337
Record name Ridinilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308362-25-6
Record name 2,2′-Di-4-pyridinyl-5,5′-bi-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308362-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridinilazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308362256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridinilazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridinilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2â??-Bis(4-pyridyl)-3H,3â??H-5,5â??-bibenzimidazole Tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIDINILAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DX01190R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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